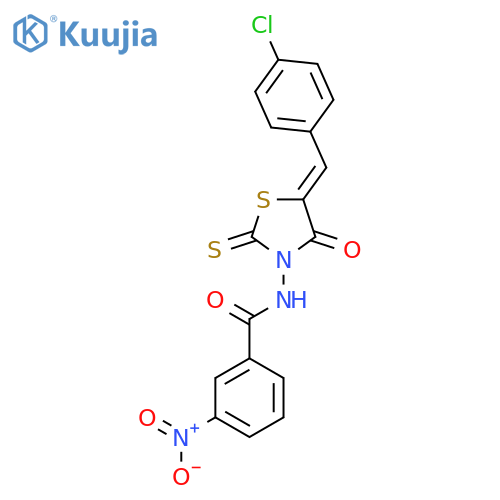

Cas no 300378-52-3 (N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide)

300378-52-3 structure

商品名:N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide

- AKOS002196855

- N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

- 300378-52-3

- F0207-0737

- (Z)-N-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

-

- インチ: 1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8-

- InChIKey: LFACTGPSVPMQGQ-ZSOIEALJSA-N

- ほほえんだ: ClC1C=CC(=CC=1)/C=C1/C(N(C(=S)S/1)NC(C1C=CC=C(C=1)[N+](=O)[O-])=O)=O

計算された属性

- せいみつぶんしりょう: 418.9801258g/mol

- どういたいしつりょう: 418.9801258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 2

- 複雑さ: 674

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 153Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0207-0737-5μmol |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0207-0737-1mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0207-0737-3mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0207-0737-5mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0207-0737-4mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0207-0737-2μmol |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| A2B Chem LLC | BA63542-1mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F0207-0737-2mg |

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |

300378-52-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

300378-52-3 (N-(5Z)-5-(4-chlorophenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl-3-nitrobenzamide) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量